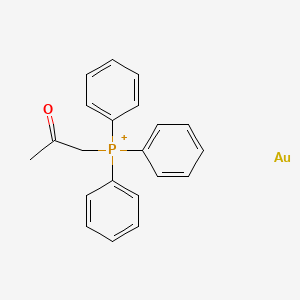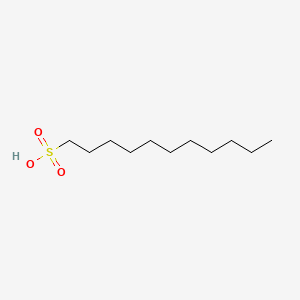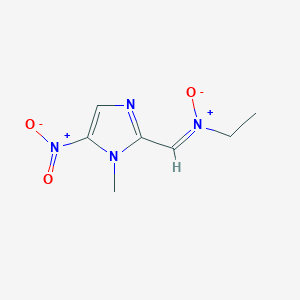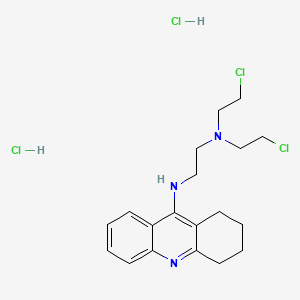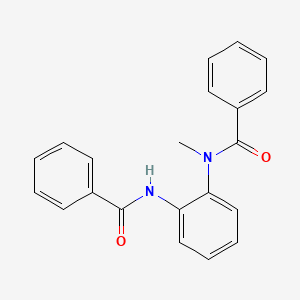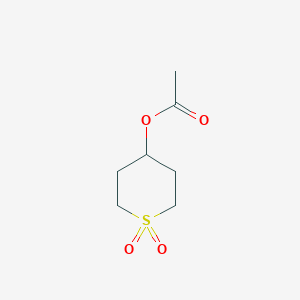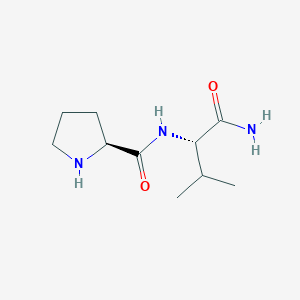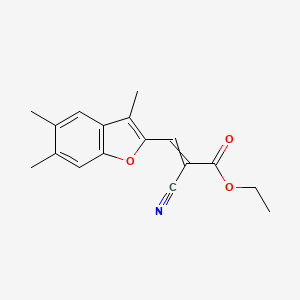![molecular formula C14H18 B14669398 [2-(Cyclohex-2-en-1-yl)ethyl]benzene CAS No. 40463-34-1](/img/structure/B14669398.png)
[2-(Cyclohex-2-en-1-yl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclohex-2-en-1-yl)ethyl]benzene is an organic compound that features a benzene ring attached to a cyclohexene ring via an ethyl chain. This compound is of interest due to its unique structure, which combines aromatic and alicyclic elements, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-2-en-1-yl)ethyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-(cyclohex-2-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Cyclohex-2-en-1-yl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound can lead to the saturation of the cyclohexene ring, forming [2-(cyclohexyl)ethyl]benzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of [2-(cyclohexyl)ethyl]benzene.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
[2-(Cyclohex-2-en-1-yl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fragrances and other fine chemicals.
Mécanisme D'action
The mechanism of action of [2-(Cyclohex-2-en-1-yl)ethyl]benzene involves its interaction with various molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the benzene and cyclohexene rings, respectively. These interactions can lead to the formation of reactive intermediates that participate in further transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: An enone with similar reactivity but lacks the benzene ring.
Phenylcyclohexane: A saturated analog with different chemical properties.
Cyclohexylbenzene: A fully saturated analog with distinct reactivity.
Uniqueness
[2-(Cyclohex-2-en-1-yl)ethyl]benzene is unique due to its combination of aromatic and alicyclic structures, which imparts distinct reactivity and versatility in organic synthesis. This dual nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various applications.
Propriétés
Numéro CAS |
40463-34-1 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-cyclohex-2-en-1-ylethylbenzene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-5,7-9,14H,2,6,10-12H2 |
Clé InChI |
VGRMIIZYLXDZDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


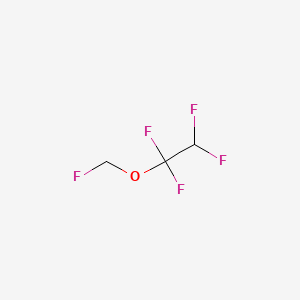
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)
